

A Comprehensive Technical Guide on the Biological Activities of 3-p-Coumaroylquinic Acid

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Compound of Interest

Compound Name: 3-p-Coumaroylquinic acid

Cat. No.: B1243399

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-p-Coumaroylquinic acid (3-p-CQA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of p-coumaric acid and quinic acid, it is found in a variety of plant-based foods and traditional medicines. This technical guide provides an in-depth analysis of the multifaceted pharmacological effects of 3-p-CQA, with a primary focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

3-p-Coumaroylquinic acid is a prominent member of the hydroxycinnamic acid family, which is widely distributed in the plant kingdom. Its chemical structure, characterized by the esterification of p-coumaric acid with the 3-hydroxyl group of quinic acid, underpins its significant bioactive potential. This guide will explore the key biological activities of 3-p-CQA, offering a technical overview of its mechanisms of action and therapeutic promise.

Antioxidant Activity

3-p-Coumaroylquinic acid exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data for Antioxidant Activity

Assay	Compound	IC50 / EC50	Reference
DPPH Radical Scavenging	3-p-Coumaroylquinic acid	Data not specifically found	General antioxidant activity noted
ABTS Radical Scavenging	3-p-Coumaroylquinic acid	Data not specifically found	General antioxidant activity noted
Lipid Peroxidation Inhibition	p-Coumaric acid	71.2% inhibition at 45 µg/mL	[1]

Note: Specific IC50 values for **3-p-Coumaroylquinic acid** in DPPH and ABTS assays were not readily available in the searched literature. The data for p-coumaric acid is provided for comparative context.

Experimental Protocols for Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

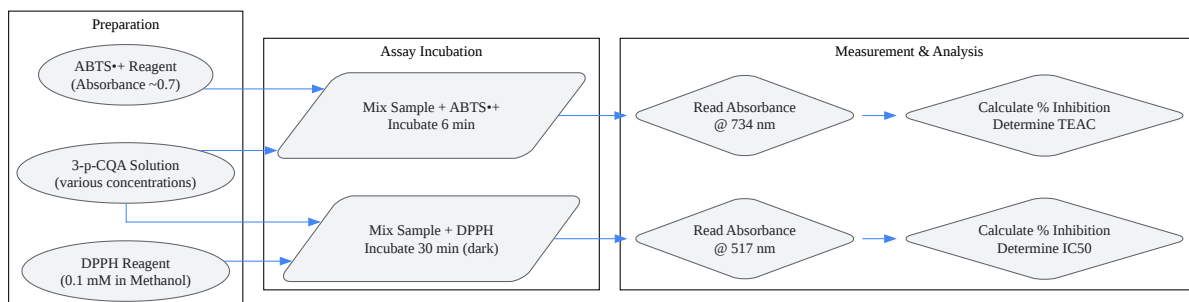
- **Reagent Preparation:** Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
- **Sample Preparation:** Dissolve **3-p-Coumaroylquinic acid** and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.
- **Assay Procedure:**
 - Add a defined volume of the sample or standard solution to an equal volume of the DPPH working solution in a 96-well microplate.

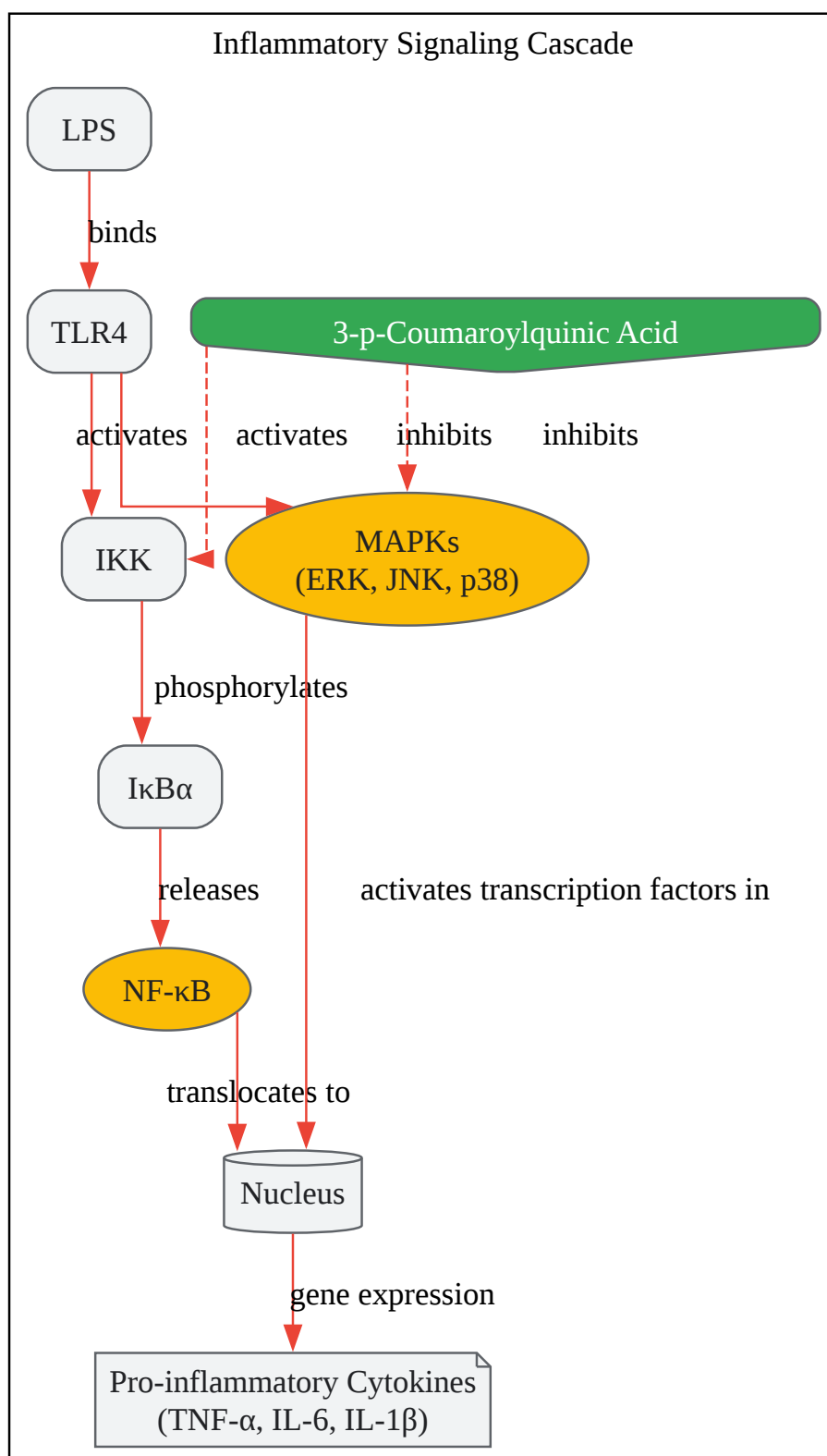
- Include a blank control containing only the solvent and the DPPH solution.
- Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the blank control and A_{sample} is the absorbance of the sample. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

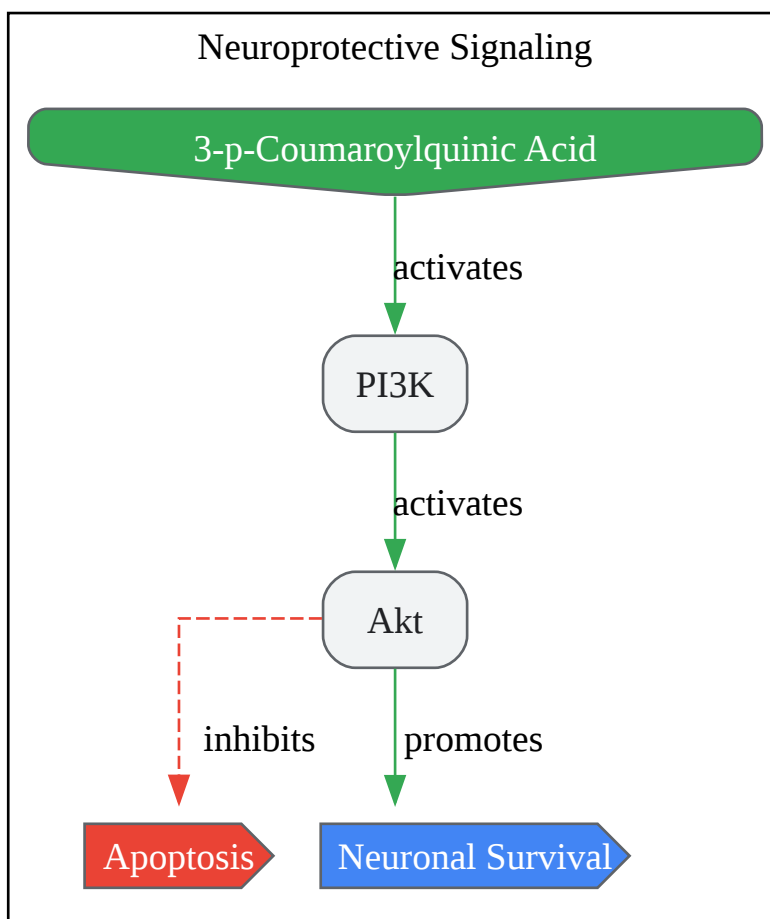
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

- Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.
- Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Assay Procedure:
 - Add a small volume of the sample or standard solution to a defined volume of the ABTS•+ working solution.
 - Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) may also be determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Workflow for Antioxidant Activity Screening







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References

- 1. researchgate.net [researchgate.net]
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